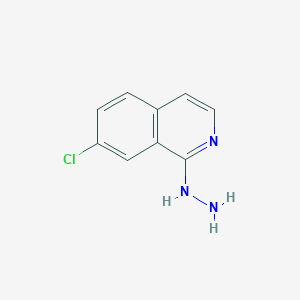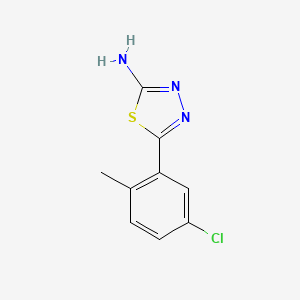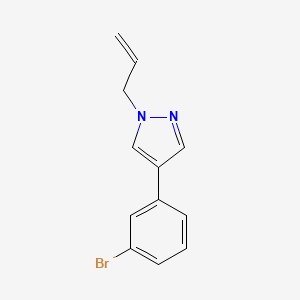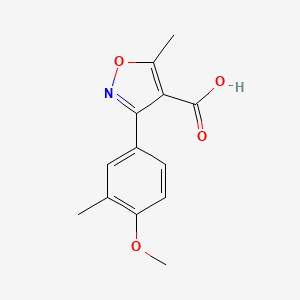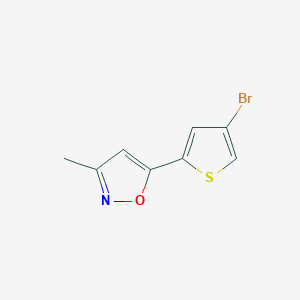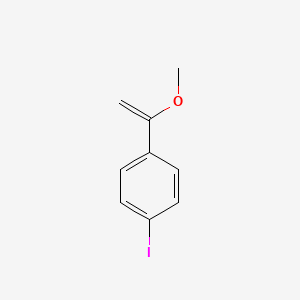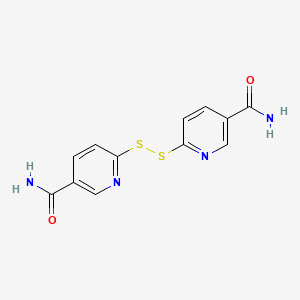
6,6'-Disulfanediyldinicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6’-Disulfanediyldinicotinamide is an organic compound with the molecular formula C₁₂H₁₀N₄O₂S₂ It is characterized by the presence of two nicotinamide groups connected by a disulfide bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Disulfanediyldinicotinamide typically involves the reaction of nicotinamide with a disulfide-forming reagent. One common method is the oxidation of thiol groups in nicotinamide derivatives to form the disulfide bond. This can be achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or iodine (I₂) under controlled conditions.
Industrial Production Methods
Industrial production of 6,6’-Disulfanediyldinicotinamide may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
化学反应分析
Types of Reactions
6,6’-Disulfanediyldinicotinamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfonic acid derivatives.
Reduction: The disulfide bond can be reduced to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The nicotinamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)
Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfonic acid derivatives
Reduction: Thiol-containing nicotinamide derivatives
Substitution: Various substituted nicotinamide compounds
科学研究应用
6,6’-Disulfanediyldinicotinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in redox biology and as a probe for disulfide bond formation in proteins.
Medicine: Investigated for its potential therapeutic applications, including as an antioxidant and in drug delivery systems.
Industry: Utilized in the development of new materials and as a stabilizer in various formulations.
作用机制
The mechanism of action of 6,6’-Disulfanediyldinicotinamide involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiol groups, which can then participate in further chemical reactions. This redox activity is crucial for its role in biological systems, where it can modulate the redox state of proteins and other biomolecules. The molecular targets and pathways involved include thiol-disulfide exchange reactions and the regulation of oxidative stress.
相似化合物的比较
Similar Compounds
6,6’-Diaryl-substituted biazulene diimides: These compounds also contain disulfide bonds and are used in organic semiconductors.
6-Aminonicotinamide: A related compound with an amino group instead of a disulfide bond.
Uniqueness
6,6’-Disulfanediyldinicotinamide is unique due to its specific disulfide linkage between two nicotinamide groups. This structure imparts distinct redox properties and potential applications in various fields. Its ability to undergo reversible redox reactions makes it particularly valuable in biological and medicinal chemistry.
属性
分子式 |
C12H10N4O2S2 |
|---|---|
分子量 |
306.4 g/mol |
IUPAC 名称 |
6-[(5-carbamoylpyridin-2-yl)disulfanyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H10N4O2S2/c13-11(17)7-1-3-9(15-5-7)19-20-10-4-2-8(6-16-10)12(14)18/h1-6H,(H2,13,17)(H2,14,18) |
InChI 键 |
KQGFKOAPVKPFFL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC=C1C(=O)N)SSC2=NC=C(C=C2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


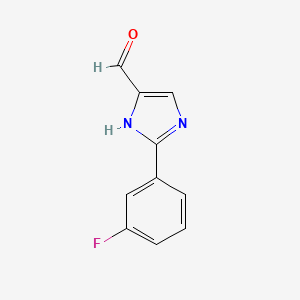
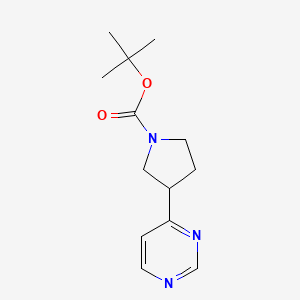
![2,4,5,7-Tetrachloro-8-fluoropyrido[4,3-d]pyrimidine](/img/structure/B13683022.png)
![Tert-butyl N-(3-oxospiro[5.5]undecan-9-YL)carbamate](/img/structure/B13683026.png)
![8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13683032.png)
![2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13683035.png)
